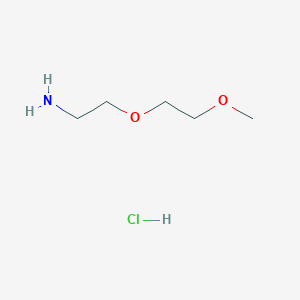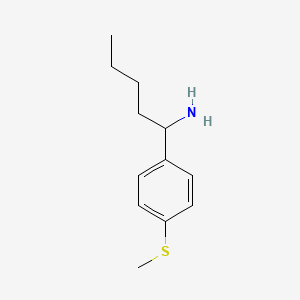
1-(4-Methylthiophenyl)pentylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylthiophenyl)pentylamine is an organic compound with the molecular formula C12H19NS It is a derivative of pentylamine, where the amine group is attached to a pentyl chain substituted with a 4-methylthiophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Methylthiophenyl)pentylamine can be synthesized through several methods. One common approach involves the reaction of 4-methylthiophenyl bromide with pentylamine under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation or chromatography ensures the production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Methylthiophenyl)pentylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
1-(4-Methylthiophenyl)pentylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-Methylthiophenyl)pentylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
1-(4-Methylphenyl)pentylamine: Similar structure but lacks the sulfur atom.
1-(4-Methoxyphenyl)pentylamine: Contains a methoxy group instead of a methylthio group.
1-(4-Chlorophenyl)pentylamine: Contains a chlorine atom instead of a methylthio group.
Uniqueness: 1-(4-Methylthiophenyl)pentylamine is unique due to the presence of the methylthio group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H19NS |
|---|---|
Poids moléculaire |
209.35 g/mol |
Nom IUPAC |
1-(4-methylsulfanylphenyl)pentan-1-amine |
InChI |
InChI=1S/C12H19NS/c1-3-4-5-12(13)10-6-8-11(14-2)9-7-10/h6-9,12H,3-5,13H2,1-2H3 |
Clé InChI |
AESWBSPKRLISRP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C1=CC=C(C=C1)SC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[Benzyl(methyl)amino]methyl}benzoic acid](/img/structure/B13233817.png)
![1-[(5-Aminopentyl)oxy]-3,5-difluorobenzene](/img/structure/B13233818.png)
![Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13233826.png)
![4-[2-(Ethylsulfanyl)ethyl]piperidine](/img/structure/B13233832.png)
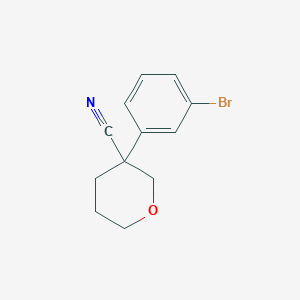
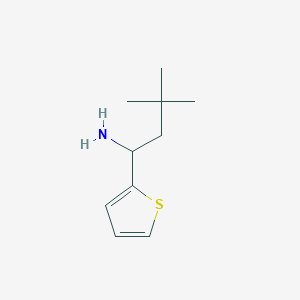
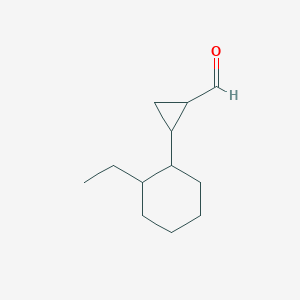
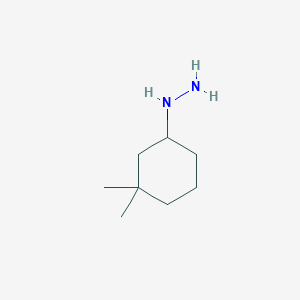
![2-[3-(2-Aminoethyl)phenyl]benzoic acid](/img/structure/B13233861.png)
![6-(Bromomethyl)-5-oxaspiro[2.4]heptane](/img/structure/B13233865.png)
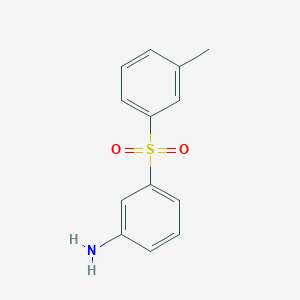
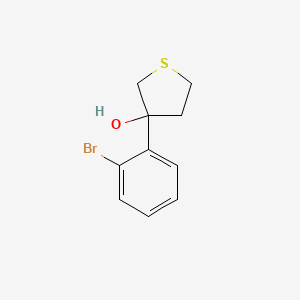
![Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13233886.png)
